molecular formula C25H29NO4 B020621 NSC 657642 CAS No. 102601-40-1

NSC 657642

Cat. No.: B020621
CAS No.: 102601-40-1
M. Wt: 407.5 g/mol
InChI Key: GUBBAMAOBVKDMC-DWBLJZBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC 657642 is a potent, cell-permeable compound offered for scientific research. It acts as a selective inhibitor, demonstrating high-affinity binding to specific molecular targets involved in key cellular signaling pathways. Its primary research value lies in its utility for investigating disease mechanisms, particularly in oncology and cellular biology, where it is used to modulate pathway activity in in vitro models. Researchers utilize this small molecule to study effects on cell proliferation, apoptosis, and cycle arrest, providing crucial insights for drug discovery and development. This product is supplied as a high-purity solid, characterized for stability and quality to ensure reproducible experimental results. This product is classified For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal applications.

Properties

CAS No.

102601-40-1

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

pyridine;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid

InChI

InChI=1S/C20H24O4.C5H5N/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;1-2-4-6-5-3-1/h5-14H,1-4H3,(H,21,22)(H,23,24);1-5H/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;

InChI Key

GUBBAMAOBVKDMC-DWBLJZBXSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.C1=CC=NC=C1

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1

Other CAS No.

102601-40-1

Synonyms

crocetin, pyridine salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid involves multiple steps, including the formation of the pyridine ring and the introduction of the conjugated heptaenedioic acid chain. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, nitro groups, and alkyl chains.

Scientific Research Applications

Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid involves its interaction with various molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The conjugated heptaenedioic acid chain can also participate in electron transfer reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the conjugated heptaenedioic acid chain.

    2,4,6-Trimethylpyridine: Contains a pyridine ring with methyl groups but does not have the extended conjugated system.

    Hexadeca-2,4,6,8,10,12,14-heptaenedioic acid: Similar conjugated system but lacks the pyridine ring.

Uniqueness

Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is unique due to the combination of the pyridine ring and the extended conjugated heptaenedioic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Q & A

Q. How should researchers report negative or inconclusive findings related to this compound’s efficacy?

  • Methodological Answer : Publish negative results in dedicated repositories (e.g., PLOS ONE, BioRxiv) to combat publication bias. Use CONSORT or ARRIVE checklists for structured reporting. Emphasize methodological validity over outcome significance, as advocated in NSF’s emphasis on "failures" as learning tools .

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